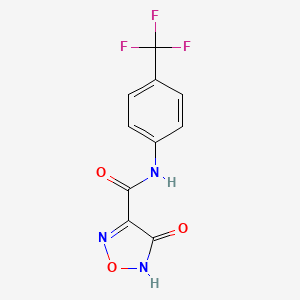

Dhodh-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O3/c11-10(12,13)5-1-3-6(4-2-5)14-8(17)7-9(18)16-19-15-7/h1-4H,(H,14,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZRMPPEMZWUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NONC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Dhodh-IN-13 and the Broader Class of Dihydroorotate Dehydrogenase (DHODH) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Dhodh-IN-13, a novel inhibitor of dihydroorotate dehydrogenase (DHODH). Due to the limited availability of specific preclinical data for this compound in the public domain, this document also presents a broader examination of the well-characterized class of DHODH inhibitors, including the parent compound A771726, to offer a complete understanding of the core mechanism, relevant signaling pathways, and experimental methodologies.

Introduction to this compound

This compound is identified as a hydroxyfurazan analog of A771726, the active metabolite of the immunosuppressive drug leflunomide. It is classified as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1] The primary indication for research is in the context of rheumatoid arthritis.[1][2][3][4]

Molecular Profile and Potency

This compound has been evaluated for its inhibitory activity against DHODH. The available quantitative data is summarized below.

| Compound | Target | IC50 | Source Organism |

| This compound | DHODH | 4.3 µM | Rat liver |

| Dhodh-IN-14 | DHODH | 0.49 µM | Rat liver |

| Dhodh-IN-15 | DHODH | 11 µM | Rat liver |

| Dhodh-IN-22 | DHODH | 0.3 nM | Human |

| A771726 (Teriflunomide) | DHODH | 24.5 nM | Human |

| Brequinar | DHODH | 2.1 nM | Human |

| Leflunomide | DHODH | >100 µM (pro-drug) | Human |

Table 1: Comparative IC50 values of this compound and other notable DHODH inhibitors.[1][2][3][4][5][6]

Proposed Binding Mechanism

In-silico docking studies suggest that this compound binds to the DHODH active site in a manner similar to brequinar (BQN). The deprotonated hydroxyl group of the furazan ring is proposed to interact with Arg136, mimicking the carboxyl group of BQN and other related compounds.[1] This interaction is distinct from the binding mode of some other inhibitors that interact with Tyr356.[1]

Core Mechanism of Action: DHODH Inhibition

The primary mechanism of action for this compound and its class of inhibitors is the targeted inhibition of dihydroorotate dehydrogenase.

The Role of DHODH in De Novo Pyrimidine Synthesis

DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway.[7][8][9] Specifically, it facilitates the oxidation of dihydroorotate (DHO) to orotate, with subsequent reduction of a quinone electron acceptor.[7][10] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[8] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are therefore particularly dependent on the de novo synthesis pathway.[7][11]

Downstream Cellular Consequences of DHODH Inhibition

By blocking DHODH, these inhibitors lead to a depletion of the intracellular pool of pyrimidines. This has several significant downstream effects:

-

Cell Cycle Arrest: The reduction in ribonucleotide levels activates sensor molecules like p53, which in turn prevents the progression of the cell cycle from the G1 to the S phase.[12] This arrests the proliferation of highly metabolically active cells.[12]

-

Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death, or apoptosis, in sensitive cell lines, such as in acute myeloid leukemia (AML) cells.[13][14]

-

Immunosuppression: In the context of autoimmune diseases, the anti-proliferative effect on activated T- and B-lymphocytes is the basis for the therapeutic effect.[12][15]

-

Antiviral Activity: Viruses rely on the host cell's machinery for replication, including the pyrimidine synthesis pathway. DHODH inhibition can thus exert broad-spectrum antiviral effects.[16]

-

Induction of Differentiation: In some cancer cells, particularly AML, DHODH inhibition has been shown to induce cellular differentiation.[17]

-

Activation of STING Pathway: Recent studies have shown that DHODH inhibition can lead to mitochondrial oxidative stress, release of mitochondrial DNA into the cytosol, and subsequent activation of the cGAS-STING signaling pathway, which promotes anti-tumor immunity.[18]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DHODH inhibitors.

DHODH Enzymatic Assay (DCIP-based)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic indicator.

Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate. The electrons from this reaction are transferred to coenzyme Q10 and then to the indicator dye 2,6-dichlorophenolindophenol (DCIP), causing it to change from blue to colorless. The rate of this color change is proportional to DHODH activity.[19][20][21]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

-

Recombinant human DHODH enzyme.

-

Substrate: 500 µM Dihydroorotic acid in assay buffer.

-

Cofactor: 100 µM Coenzyme Q10.

-

Indicator: 200 µM DCIP.

-

Test Inhibitor (e.g., this compound) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, pre-incubate recombinant DHODH with the test inhibitor in the assay buffer containing Coenzyme Q10 and DCIP at 25°C for 30 minutes.[19]

-

Initiate the reaction by adding the dihydroorotic acid substrate.

-

Immediately measure the decrease in absorbance at 600-650 nm using a microplate reader over a period of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay (MTT Assay)

This assay assesses the impact of DHODH inhibition on the metabolic activity and proliferation of cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Culture:

-

Seed cells (e.g., A375 melanoma cells, HL-60 leukemia cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[22]

-

-

Treatment:

-

Treat the cells with various concentrations of the DHODH inhibitor (e.g., leflunomide at 50, 100, 200 µM) for the desired time period (e.g., 24, 48, 72 hours).[23] Include a vehicle control (DMSO).

-

For rescue experiments, co-treat a set of wells with the inhibitor and 100 µM uridine.

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Conclusion

This compound is a promising research compound that targets a well-validated node in cellular metabolism. Its mechanism of action is centered on the potent inhibition of dihydroorotate dehydrogenase, leading to pyrimidine starvation. This, in turn, results in cytostatic and, in some cases, cytotoxic effects on rapidly dividing cells. While specific data on this compound remains limited, the extensive research on its parent compound, A771726, and other inhibitors like brequinar, provides a robust framework for understanding its biological activities and potential therapeutic applications. Further preclinical studies are warranted to fully elucidate the specific pharmacological profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DHODH-IN-14 | DHODH Inhibitor | DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 9. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]

- 10. researchgate.net [researchgate.net]

- 11. ashpublications.org [ashpublications.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Dhodh-IN-13: A Technical Whitepaper on its Biological Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhodh-IN-13 is a synthetic compound identified as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, making DHODH an attractive therapeutic target for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers. This technical guide provides an in-depth overview of the biological target of this compound, its mechanism of action, and a summary of its inhibitory activity. Detailed experimental protocols for assessing DHODH inhibition and relevant signaling pathways are also presented.

Introduction to Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate Dehydrogenase (EC 1.3.5.2) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines. Specifically, it facilitates the oxidation of dihydroorotate to orotate, with subsequent reduction of a quinone electron acceptor. This process is integral to the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides (CTP and TTP) required for DNA and RNA synthesis.

Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for nucleotides and are therefore particularly dependent on the de novo pyrimidine synthesis pathway. In contrast, quiescent cells can often meet their nucleotide requirements through the salvage pathway. This differential reliance provides a therapeutic window for DHODH inhibitors, which can selectively target pathological cell proliferation while sparing normal tissues.

This compound: A Novel DHODH Inhibitor

This compound is a member of a series of hydroxyfurazan analogs of A771726, a well-known active metabolite of the immunosuppressive drug leflunomide.[1] The chemical structure of this compound is designed to interact with the ubiquinone-binding site of DHODH, thereby competitively inhibiting its enzymatic activity.

Quantitative Data Summary

The inhibitory activity of this compound against DHODH has been quantified, with the following key parameter reported:

| Compound | Target | Parameter | Value | Reference |

| This compound | Rat Liver DHODH | IC50 | 4.3 µM | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its biological effect by inhibiting DHODH, which in turn disrupts the de novo pyrimidine synthesis pathway. The downstream consequences of this inhibition include the depletion of the intracellular pyrimidine pool, leading to cell cycle arrest, inhibition of DNA and RNA synthesis, and ultimately, apoptosis in rapidly dividing cells.

De Novo Pyrimidine Synthesis Pathway

The following diagram illustrates the key steps of the de novo pyrimidine synthesis pathway and highlights the point of inhibition by this compound.

Caption: De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its biological target.

DHODH Enzyme Inhibition Assay (Colorimetric)

This protocol is a generalized method for determining the inhibitory activity of compounds against DHODH using a colorimetric assay with 2,6-dichloroindophenol (DCIP) as an electron acceptor.

Materials:

-

Recombinant DHODH enzyme

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (Ubiquinone)

-

2,6-dichloroindophenol (DCIP)

-

Triton X-100

-

Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

This compound or other test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known DHODH inhibitor, e.g., Brequinar).

-

Add the recombinant DHODH enzyme to all wells except for the blank.

-

Add Coenzyme Q10 and DCIP to all wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, dihydroorotate, to all wells.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The reduction of DCIP leads to a loss of blue color.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

Caption: Workflow for IC50 Determination of a DHODH Inhibitor.

Conclusion

This compound is a confirmed inhibitor of Dihydroorotate Dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway. Its mechanism of action involves the disruption of nucleotide biosynthesis, which is critical for the proliferation of rapidly dividing cells. The available data on its inhibitory potency, while limited, supports its classification as a promising lead compound for the development of therapeutics targeting diseases characterized by pathological cell proliferation. Further studies are warranted to fully elucidate its pharmacological profile, including its selectivity, in vivo efficacy, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the study of DHODH inhibitors and related drug discovery efforts.

References

In-Depth Technical Guide: Dhodh-IN-13 as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Dhodh-IN-13, a designation that refers to two distinct small molecule inhibitors of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, making it a key target for therapeutic intervention in proliferative and inflammatory diseases. This document elucidates the mechanism of action, quantitative inhibitory data, and detailed experimental protocols for both hthis compound (compound w2) , a potent inhibitor with potential applications in inflammatory bowel disease (IBD), and This compound (Compound 7a) , a hydroxyfurazan analog of A771726 investigated for rheumatoid arthritis. The guide also visualizes the core signaling pathways affected by DHODH inhibition and the workflows of key experimental assays.

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. Rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on this pathway for their growth and survival. Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis. This mechanism forms the basis for the therapeutic use of DHODH inhibitors in autoimmune diseases and oncology.

This compound: Two Distinct Inhibitors

It is crucial to distinguish between the two compounds referred to as this compound in scientific literature and commercial databases.

hthis compound (compound w2)

hthis compound (compound w2) is a potent inhibitor of human DHODH, identified as a promising candidate for the treatment of inflammatory bowel disease (IBD). It emerged from an optimization program of a 1H-pyrazolo[3,4-b]pyridine scaffold.

This compound (Compound 7a)

This compound (Compound 7a) is a hydroxyfurazan analog of A771726 (the active metabolite of leflunomide). This compound has been investigated for its potential in treating rheumatoid arthritis.

Quantitative Data

The following tables summarize the available quantitative data for both hthis compound (compound w2) and this compound (Compound 7a).

Table 1: In Vitro Inhibitory Activity of hthis compound (compound w2) and this compound (Compound 7a)

| Compound | Target | IC50 | Assay Method | Reference |

| hthis compound (compound w2) | Human DHODH | 173.4 nM | DCIP-based enzymatic assay | [1] |

| This compound (Compound 7a) | Rat Liver DHODH | 4.3 µM | Not specified | [2] |

Table 2: In Vivo Efficacy of hthis compound (compound w2)

| Animal Model | Disease | Dosing | Key Findings | Reference |

| DSS-induced acute colitis (mice) | Inflammatory Bowel Disease | Dose-dependent | Alleviated the severity of colitis, demonstrating better therapeutic effects than vidofludimus and tofacitinib. | [1] |

No in vivo data was found for this compound (Compound 7a) in the reviewed literature.

Table 3: Pharmacokinetic Profile of hthis compound (compound w2)

| Parameter | Value | Species | Route of Administration | Reference |

| Pharmacokinetic Characteristics | Acceptable | Not specified | Not specified | [1] |

Specific pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for hthis compound (compound w2) and any pharmacokinetic data for this compound (Compound 7a) were not available in the reviewed literature.

Signaling Pathways and Mechanisms of Action

DHODH inhibition impacts several critical cellular signaling pathways, primarily due to the depletion of pyrimidine pools.

De Novo Pyrimidine Synthesis Pathway

The primary mechanism of action of this compound is the direct inhibition of DHODH, which blocks the conversion of dihydroorotate to orotate, a crucial step in the de novo pyrimidine synthesis pathway. This leads to a reduction in the synthesis of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro DHODH Enzyme Inhibition Assay (DCIP-Based)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant human DHODH (N-terminal His-tagged, transmembrane domain-deleted)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

Coenzyme Q10 (100 µM)

-

DCIP (200 µM)

-

Dihydroorotic acid (500 µM)

-

This compound (various concentrations)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.

-

Add the recombinant human DHODH enzyme to the reaction mixture.

-

Add various concentrations of this compound to the wells and pre-incubate at 25°C for 30 minutes.

-

Initiate the reaction by adding dihydroorotic acid.

-

Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader.

-

The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[3][4]

Cell Proliferation Assay (CCK-8)

This colorimetric assay assesses cell viability and proliferation. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to produce a colored formazan product.

Materials:

-

Target cell line (e.g., cancer cell lines, activated lymphocytes)

-

Complete cell culture medium

-

This compound (various concentrations)

-

Cell Counting Kit-8 (CCK-8) solution

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 value.[3][5][6]

In Vivo DSS-Induced Colitis Mouse Model

This is a widely used model to induce acute colitis that mimics aspects of human IBD.

Animals:

-

C57BL/6 mice (or other appropriate strain)

Materials:

-

Dextran sulfate sodium (DSS)

-

This compound

-

Vehicle control

Procedure:

-

Induce colitis by administering DSS (e.g., 2-3% w/v) in the drinking water for a defined period (e.g., 5-7 days).

-

Administer this compound or vehicle control to the mice daily via an appropriate route (e.g., oral gavage).

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

-

At the end of the study, sacrifice the mice and collect the colons.

-

Measure colon length and weight.

-

Perform histological analysis of colon tissue sections to assess inflammation, ulceration, and tissue damage.

-

Analyze pro-inflammatory cytokine levels in the colon tissue.[7][8][9][10]

In Vivo Collagen-Induced Arthritis (CIA) Rat Model

This model is a well-established animal model for studying the pathogenesis of rheumatoid arthritis.

Animals:

-

Lewis rats (or other susceptible strains)

Materials:

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle control

Procedure:

-

On day 0, immunize the rats with an emulsion of type II collagen and CFA at the base of the tail.

-

On day 7, administer a booster immunization with type II collagen in IFA.

-

Begin treatment with this compound or vehicle control at the onset of clinical signs of arthritis (typically around day 10-14).

-

Monitor the rats regularly for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness, and calculate an arthritis score.

-

At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory markers).

-

Perform histological analysis of the joints to assess synovitis, cartilage destruction, and bone erosion.[11][12][13][14][15]

Conclusion

The two distinct inhibitors, hthis compound (compound w2) and this compound (Compound 7a), demonstrate the therapeutic potential of targeting DHODH for inflammatory conditions. hthis compound (compound w2) shows particular promise for the treatment of IBD with its potent in vitro activity and in vivo efficacy in a relevant animal model. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of both compounds and to explore their full therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of DHODH inhibitor development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. redoxis.se [redoxis.se]

- 11. chondrex.com [chondrex.com]

- 12. inotiv.com [inotiv.com]

- 13. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of Dihydroorotate Dehydrogenase by Dhodh-IN-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, representing a key therapeutic target for a range of diseases, including autoimmune disorders and cancer. This technical guide provides an in-depth overview of the inhibition of DHODH by the compound Dhodh-IN-13, also identified as hthis compound (compound w2) and the hydroxyfurazan analog of A771726 (Compound 7a). This compound has demonstrated significant inhibitory activity against both human and rat DHODH, with potential applications in the treatment of Inflammatory Bowel Disease (IBD) and rheumatoid arthritis. This document outlines the quantitative inhibitory data, detailed experimental protocols for assessing its activity, and the underlying signaling pathways and experimental workflows.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified against DHODH from different species, highlighting its potential as a selective inhibitor. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for clear comparison.

| Compound Identifier | Target Enzyme | IC50 Value | Reference |

| hthis compound (compound w2) | Human DHODH | 173.4 nM | [1] |

| This compound (Compound 7a) | Rat Liver DHODH | 4.3 µM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols for evaluating the inhibitory activity of this compound.

DHODH Enzyme Inhibition Assay (Human)

This protocol is based on the methodology used to determine the IC50 value of hthis compound (compound w2) against human DHODH.[1]

Objective: To measure the in vitro inhibitory activity of this compound on recombinant human DHODH.

Principle: The enzymatic activity of DHODH is determined by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of DCIP reduction is measured spectrophotometrically, and the inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.

Materials:

-

Recombinant human DHODH (hDHODH)

-

L-dihydroorotate (substrate)

-

Decylubiquinone (coenzyme)

-

2,6-dichloroindophenol (DCIP)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing Triton X-100)

-

This compound (test compound)

-

DMSO (for dissolving the compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, decylubiquinone, and DCIP to each well.

-

Add the serially diluted this compound or DMSO (as a control) to the respective wells.

-

Initiate the reaction by adding a pre-determined concentration of recombinant hDHODH to each well.

-

Immediately start the kinetic measurement of the decrease in absorbance at a specific wavelength (e.g., 600 nm) for a set period at a constant temperature (e.g., 37°C).

-

The rate of reaction is calculated from the linear portion of the kinetic curve.

-

The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vivo Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This protocol outlines a general workflow for evaluating the efficacy of a DHODH inhibitor, such as hthis compound (compound w2), in a mouse model of IBD.[1][3][4][5]

Objective: To assess the therapeutic potential of this compound in alleviating the symptoms of colitis in mice.

Animal Model: C57BL/6 mice are commonly used for this model.

Induction of Colitis:

-

Administer dextran sulfate sodium (DSS) at a concentration of 2.5-3.5% in the drinking water for a period of 5-7 days to induce acute colitis.[4][5]

-

For a chronic model, mice can be subjected to multiple cycles of DSS administration interspersed with periods of regular drinking water.[4]

Treatment Protocol:

-

Prepare a formulation of this compound suitable for oral gavage or another appropriate route of administration.

-

Divide the mice into several groups: a healthy control group (no DSS), a DSS-treated vehicle control group, and DSS-treated groups receiving different doses of this compound.

-

Administer this compound or the vehicle to the respective groups daily, starting either before (preventive model) or after (therapeutic model) the induction of colitis.

Assessment of Colitis Severity:

-

Daily Monitoring: Record body weight, stool consistency, and the presence of fecal blood to calculate the Disease Activity Index (DAI).[5]

-

Macroscopic Evaluation: At the end of the experiment, sacrifice the mice and excise the colon. Measure the colon length and check for visible signs of inflammation and damage.

-

Histological Analysis: Fix colon tissue in formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining. Score the sections for the degree of inflammation, tissue damage, and immune cell infiltration.

-

Myeloperoxidase (MPO) Activity: Homogenize a portion of the colon tissue to measure the activity of MPO, an enzyme abundant in neutrophils, as an indicator of neutrophil infiltration.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum using methods like ELISA or quantitative PCR.

Signaling Pathways and Experimental Workflows

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound. DHODH catalyzes the fourth and only mitochondrial step in this pathway, the oxidation of dihydroorotate to orotate.[6] By blocking this step, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells such as activated lymphocytes.[7][8]

Caption: Inhibition of DHODH by this compound in the de novo pyrimidine synthesis pathway.

Experimental Workflow for Efficacy Testing in an IBD Model

The following diagram outlines the typical workflow for assessing the efficacy of an inhibitor like this compound in a DSS-induced colitis model.

Caption: Workflow for evaluating this compound efficacy in a DSS-induced colitis model.

Logical Relationship: DHODH Inhibition to Therapeutic Effect

The inhibition of DHODH by this compound initiates a cascade of events leading to its therapeutic effects. This logical relationship is depicted in the diagram below.

Caption: Logical flow from DHODH inhibition by this compound to its therapeutic effect.

Conclusion

This compound is a potent inhibitor of dihydroorotate dehydrogenase with demonstrated activity against both human and rat enzymes. Its mechanism of action, centered on the depletion of pyrimidine pools, makes it a promising candidate for the treatment of diseases characterized by rapid cell proliferation, such as inflammatory bowel disease and rheumatoid arthritis. The quantitative data, detailed experimental protocols, and visual representations of the relevant pathways and workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Discovery and Optimization of Novel h DHODH Inhibitors for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Experimental colitis in mice is attenuated by changes in the levels of endocannabinoid metabolites induced by selective inhibition of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | In Vivo and In Vitro Study on the Efficacy of Terpinen-4-ol in Dextran Sulfate Sodium-Induced Mice Experimental Colitis [frontiersin.org]

- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 8. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Dhodh-IN-13 and the Pyrimidine Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The de novo pyrimidine biosynthesis pathway is a critical metabolic route essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. A key rate-limiting enzyme in this pathway, dihydroorotate dehydrogenase (DHODH), has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of Dhodh-IN-13, a synthetic inhibitor of DHODH. This compound, a hydroxyfurazan analog of A771726, demonstrates inhibitory activity against rat liver DHODH. This document details the mechanism of action of DHODH inhibitors, the specific biochemical data for this compound and its analogs, and the experimental protocols for the evaluation of these compounds. The information presented herein is intended to support researchers and drug development professionals in the exploration of DHODH inhibitors as potential therapeutic agents.

The Pyrimidine Biosynthesis Pathway and the Role of DHODH

The de novo synthesis of pyrimidines is a fundamental cellular process that produces the necessary building blocks for DNA, RNA, and glycoproteins.[1] This pathway is particularly crucial for rapidly proliferating cells that have a high demand for nucleotides.[2] Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in this pathway: the oxidation of dihydroorotate to orotate.[1] This reaction is coupled to the mitochondrial electron transport chain.[1] The inhibition of DHODH leads to the depletion of the pyrimidine pool, which in turn results in cell cycle arrest and the suppression of cell growth, making it an attractive target for therapeutic intervention in diseases characterized by uncontrolled cell proliferation, such as cancer and autoimmune disorders.[2]

This compound: A Novel DHODH Inhibitor

This compound (also referred to as Compound 7a) is a synthetic molecule designed as an inhibitor of DHODH. It belongs to a series of compounds that feature a 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold linked to a substituted biphenyl moiety via an amide bridge. This design was based on structural analogies to well-known DHODH inhibitors, leflunomide and brequinar.

Quantitative Data: In Vitro DHODH Inhibition

The inhibitory activity of this compound and its analogs was evaluated against DHODH from rat liver mitochondrial/microsomal membranes. The half-maximal inhibitory concentration (IC50) values were determined and are presented in Table 1. The data indicates that the substitution pattern on the biphenyl ring significantly influences the inhibitory potency, with fluorinated analogs demonstrating higher activity.

| Compound | R | IC50 (µM) |

| This compound (7a) | 2'-F | 4.3 |

| 7b | H | 11 |

| 7c | 2'-Cl | 3.1 |

| 7d | 3'-Cl | 12 |

| 7e | 4'-Cl | 14 |

| 7f | 2'-CH3 | 11 |

| 7g | 3'-CH3 | >50 |

| 7h | 4'-CH3 | >50 |

| 7i | 2'-OCH3 | >50 |

| 7j | 3'-OCH3 | >50 |

| 7k | 4'-OCH3 | >50 |

| 7l | 2',6'-diF | 0.49 |

| 7m | 2',3',5',6'-tetraF | 0.17 |

Table 1: Inhibitory Activity of this compound and Analogs against Rat Liver DHODH.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the enzymatic assay used to determine its inhibitory activity, based on the original research publication.

Synthesis of this compound (Compound 7a)

The synthesis of this compound involves the coupling of a biphenyl amine intermediate with a hydroxyfurazan carboxylic acid derivative.

General Procedure for the Synthesis of Amides (7a-m):

-

To a solution of the appropriate biphenyl amine (1.0 mmol) in anhydrous dichloromethane (10 mL), add 4-(dimethylamino)pyridine (DMAP) (0.1 mmol) and triethylamine (1.2 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of 4-hydroxy-1,2,5-oxadiazole-3-carbonyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1N HCl (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford the final compound.

DHODH Inhibition Assay

The inhibitory activity of this compound was determined using a spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.

Protocol:

-

Enzyme Preparation: Rat liver mitochondrial/microsomal membranes were prepared as the source of DHODH.

-

Reaction Mixture: The assay was performed in a final volume of 1 mL containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

0.15 mM 2,6-dichloroindophenol (DCIP)

-

1 mM KCN

-

0.5 mM Dihydroorotate

-

Enzyme preparation

-

Varying concentrations of the test compound (this compound)

-

-

Assay Procedure:

-

The reaction mixture, excluding dihydroorotate, was pre-incubated for 5 minutes at 37 °C.

-

The reaction was initiated by the addition of dihydroorotate.

-

The decrease in absorbance at 600 nm, corresponding to the reduction of DCIP, was monitored for 5 minutes at 37 °C using a spectrophotometer.

-

-

Data Analysis: The initial velocity of the reaction was calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition was calculated for each concentration of the inhibitor relative to a control without the inhibitor. The IC50 value was determined by non-linear regression analysis of the concentration-response curve.

Structure-Activity Relationship (SAR)

The data presented in Table 1 provides insights into the structure-activity relationship of this series of DHODH inhibitors. A molecular modeling study suggested that these compounds likely adopt a brequinar-like binding mode. The enhanced potency of the fluorinated analogs (e.g., 7l and 7m) is hypothesized to be due to favorable interactions within the hydrophobic ubiquinone binding channel of DHODH and the role of fluorine in stabilizing the bioactive conformation of the inhibitor.

Conclusion

This compound is a novel inhibitor of dihydroorotate dehydrogenase with micromolar activity. The exploration of its hydroxyfurazan scaffold has provided a new chemical series for the development of DHODH inhibitors. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, particularly for those targeting the pyrimidine biosynthesis pathway for therapeutic intervention in cancer and autoimmune diseases. Further investigation into the in vivo efficacy and pharmacokinetic properties of this class of compounds is warranted to fully assess their therapeutic potential.

References

The Discovery and Synthesis of Dhodh-IN-13: A Technical Guide for Drug Development Professionals

An In-depth Whitepaper on a Novel Dihydroorotate Dehydrogenase Inhibitor

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Dhodh-IN-13, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel therapeutics targeting nucleotide synthesis pathways.

Introduction: The Role of DHODH in Disease and Drug Discovery

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis.[1] Consequently, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway to sustain their growth. This dependency makes DHODH a compelling target for therapeutic intervention in a range of diseases, including cancer, autoimmune disorders, and viral infections.

The inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest and apoptosis in rapidly dividing cells.[2] Several DHODH inhibitors have been developed, with some, like leflunomide and its active metabolite teriflunomide (A771726), receiving clinical approval for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[3] this compound emerges from the continued effort to discover novel DHODH inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

This compound is a hydroxyfurazan analog of A771726.[4] The strategic replacement of the carboxylic acid moiety in the active form of A771726 with a hydroxyfurazan group, a known bioisostere, represents a key chemical modification aimed at enhancing its pharmacological properties.[5]

Discovery of this compound

The discovery of this compound is rooted in a broader medicinal chemistry effort to identify novel inhibitors of DHODH. The development of such inhibitors often begins with high-throughput screening of compound libraries to identify initial "hit" compounds. These hits are then optimized through iterative cycles of chemical synthesis and biological testing to improve their potency and drug-like properties.

The conceptual basis for this compound likely stemmed from the established pharmacophore of known DHODH inhibitors, particularly the biphenyl moiety which plays a crucial role in binding to the enzyme.[6] The core structure of this compound is derived from A771726, the active metabolite of leflunomide. The key innovation in this compound is the incorporation of a 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazan) group as a bioisosteric replacement for the carboxylic acid functionality present in the open-ring form of A771726.[4][5] This modification was likely intended to modulate the compound's acidity, membrane permeability, and metabolic stability while maintaining the key interactions with the DHODH active site.

The discovery process can be visualized as a logical workflow:

Caption: A simplified workflow for the discovery of novel DHODH inhibitors like this compound.

Synthesis of this compound

While a specific, detailed synthesis of this compound is not publicly available in a dedicated publication, a plausible synthetic route can be constructed based on the well-established synthesis of its parent compound, A771726 (teriflunomide), and the synthesis of related hydroxyfurazan derivatives.

The synthesis would likely begin with the preparation of the core isoxazole structure, N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide, which is the structure of leflunomide.[7] This intermediate can be synthesized by reacting 5-methylisoxazole-4-carbonyl chloride with 4-(trifluoromethyl)aniline.[8][9] The subsequent and crucial step would be the conversion of the isoxazole ring into the hydroxyfurazan-containing final product. This transformation is a more complex, multi-step process. A generalized synthetic scheme is proposed below:

Caption: A proposed high-level synthetic pathway for this compound.

Experimental Protocol: Synthesis of N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide (Leflunomide Intermediate)

This protocol is adapted from established procedures for the synthesis of leflunomide and its analogs.[8][9]

-

Preparation of 5-methylisoxazole-4-carbonyl chloride: To a solution of 5-methylisoxazole-4-carboxylic acid (1 equivalent) in an inert solvent such as toluene, add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the reaction mixture to 70-80°C and stir for 2-3 hours until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

-

Amide Coupling: Dissolve 4-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent like acetonitrile. To this solution, add the freshly prepared 5-methylisoxazole-4-carbonyl chloride (1 equivalent) dropwise at room temperature. The reaction is typically carried out in the presence of a base, such as triethylamine or an excess of the aniline starting material, to neutralize the HCl generated. Stir the reaction mixture at room temperature for 40 minutes to 2 hours.

-

Work-up and Purification: After the reaction is complete, filter the reaction mixture to remove any precipitated hydrochloride salt. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide as a crystalline solid.

The conversion of the resulting amide to the final hydroxyfurazan analog, this compound, would involve a series of specialized reactions to first open the isoxazole ring and then construct the 4-hydroxy-1,2,5-oxadiazole ring system.

Biological Activity and Data Presentation

This compound has been identified as a potent inhibitor of dihydroorotate dehydrogenase. Its inhibitory activity has been quantified, providing a basis for comparison with other known DHODH inhibitors.

Table 1: In Vitro Inhibitory Activity of DHODH Inhibitors

| Compound | Target | IC50 | Reference(s) |

| This compound | Rat Liver DHODH | 4.3 µM | [4] |

| hthis compound | Human DHODH | 173.4 nM | N/A |

| A771726 (Teriflunomide) | Human DHODH | 262 nM | [10] |

| Brequinar | Human DHODH | 5.2 nM | [4] |

| Leflunomide | DHODH | 2.5 µM | [4] |

| FF1215T | DHODH | 9 nM | [10] |

| H-006 | Human DHODH | 3.8 nM | [3] |

Experimental Protocol: DHODH Inhibition Assay (DCIP Colorimetric Method)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against DHODH.

-

Reagents and Materials:

-

Recombinant human DHODH enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

Dihydroorotic acid (substrate)

-

Coenzyme Q10 (electron acceptor)

-

2,6-dichloroindophenol (DCIP) (colorimetric indicator)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

-

-

Assay Procedure: a. Prepare a reaction mixture containing the assay buffer, coenzyme Q10, and DCIP in each well of a 96-well plate. b. Add the test compound (this compound) at various concentrations to the wells. Include a positive control (a known DHODH inhibitor like brequinar) and a negative control (DMSO vehicle). c. Pre-incubate the plate with the recombinant human DHODH enzyme at 25°C for 30 minutes. d. Initiate the enzymatic reaction by adding dihydroorotic acid to each well. e. Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., for 10 minutes) using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

-

Data Analysis: a. Calculate the initial reaction velocity (V) for each concentration of the inhibitor. b. Determine the percentage of inhibition relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of DHODH. This enzyme is a crucial component of the de novo pyrimidine synthesis pathway, which is located in the inner mitochondrial membrane and is linked to the electron transport chain.

By blocking DHODH, this compound leads to a depletion of the intracellular pool of pyrimidines (UTP and CTP), which are essential for the synthesis of DNA and RNA. This pyrimidine starvation preferentially affects rapidly proliferating cells, leading to cell cycle arrest, primarily at the S phase, and subsequent apoptosis.

The signaling pathway affected by this compound can be illustrated as follows:

Caption: The mechanism of action of this compound via inhibition of the DHODH pathway.

Conclusion and Future Directions

This compound represents a promising lead compound in the ongoing quest for novel and effective DHODH inhibitors. Its design, based on the bioisosteric replacement of a key functional group in a clinically validated pharmacophore, highlights a rational approach to drug discovery. The potent in vitro activity of this compound warrants further investigation into its pharmacokinetic properties, in vivo efficacy in relevant disease models, and safety profile.

Future research should focus on obtaining a high-resolution crystal structure of this compound in complex with DHODH to elucidate the precise binding interactions. Furthermore, comprehensive preclinical studies are necessary to evaluate its potential for clinical development in oncology and autoimmune diseases. The continued exploration of DHODH inhibitors like this compound holds significant promise for the development of next-generation therapeutics targeting nucleotide metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. researchgate.net [researchgate.net]

- 6. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

Dhodh-IN-13: A Technical Guide to its Effects on Cancer Cell Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-13, also identified as Compound 7a, is a novel inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] As rapidly proliferating cancer cells are heavily reliant on this pathway for the synthesis of nucleotides required for DNA and RNA replication, DHODH has emerged as a promising target for cancer therapy. This compound is a hydroxyfurazan analog of A771726 (Teriflunomide), a well-characterized DHODH inhibitor.[1][2] This guide provides an in-depth analysis of the known and inferred effects of this compound on cancer cell metabolism, drawing upon data from its analog, A771726, to provide a comprehensive overview for research and drug development purposes.

Core Mechanism of Action

This compound functions as a competitive inhibitor of DHODH, binding to the enzyme to block the conversion of dihydroorotate to orotate. This is a rate-limiting step in the de novo synthesis of pyrimidines. The inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which in turn hampers DNA and RNA synthesis, ultimately leading to cell cycle arrest and inhibition of cell proliferation.[3][4]

Quantitative Data Summary

Direct quantitative data for this compound in cancer cell lines is currently limited. The primary reported value is an IC50 of 4.3 μM for rat liver DHODH .[1][2] To provide a functional context for its potential anti-cancer efficacy, the following tables summarize the effects of its structural analog, A771726 (Teriflunomide), on various cancer cell lines.

Table 1: IC50 Values of A771726 (Teriflunomide) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| MDA-MB-468 | Triple Negative Breast Cancer | 31.36 | SRB Assay (96h) | [5] |

| BT549 | Triple Negative Breast Cancer | 31.83 | SRB Assay (96h) | [5] |

| MDA-MB-231 | Triple Negative Breast Cancer | 59.72 | SRB Assay (96h) | [5] |

| SBC3 | Small Cell Lung Cancer | 2 | Not Specified (72h) | [6] |

| SBC5 | Small Cell Lung Cancer | 33 | Not Specified (72h) | [6] |

Table 2: Effects of A771726 (Teriflunomide) on Cancer Cell Cycle Distribution

| Cell Line | Cancer Type | Treatment Concentration (µM) | Incubation Time (h) | Effect | Reference |

| MDA-MB-468 | Triple Negative Breast Cancer | 25, 50, 100 | 48 | S-phase arrest | [5] |

| BT549 | Triple Negative Breast Cancer | 25, 50, 100 | 48 | S-phase arrest | [5] |

| MDA-MB-231 | Triple Negative Breast Cancer | 25, 50, 100 | 48 | S-phase arrest | [5] |

| B-CLL | B-cell Chronic Lymphocytic Leukemia | 100 | 72 | G1 arrest | [7] |

Signaling Pathways and Metabolic Impact

The inhibition of DHODH by compounds like this compound initiates a cascade of events that extend beyond simple nucleotide depletion, impacting various interconnected metabolic and signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Featured Article: Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Dhodh-IN-13: A Technical Guide for Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhodh-IN-13 is a novel small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the proliferation of activated lymphocytes, which are key mediators in the pathophysiology of rheumatoid arthritis (RA). By targeting DHODH, this compound presents a promising therapeutic strategy for RA by selectively modulating the adaptive immune response. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, relevant experimental protocols, and associated signaling pathways to support further research and development in the field of autoimmune diseases.

Introduction to DHODH Inhibition in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint destruction. The pathogenesis of RA involves a complex interplay of immune cells, with activated T and B lymphocytes playing a central role. These rapidly proliferating cells have a high demand for nucleotides to support DNA and RNA synthesis.[1]

The de novo pyrimidine synthesis pathway is a key metabolic route for the production of pyrimidine nucleotides. Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[2][3] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and the suppression of lymphocyte proliferation.[1][4] This selective immunomodulatory effect forms the basis for the therapeutic use of DHODH inhibitors in RA.[2] Leflunomide and its active metabolite, teriflunomide (A77 1726), are well-established DHODH inhibitors approved for the treatment of RA and multiple sclerosis, respectively.[4][5]

This compound emerges from a class of hydroxyfurazan analogs of A77 1726, designed to inhibit DHODH and potentially offer a novel therapeutic option for RA.[6][7]

This compound: Mechanism of Action and Quantitative Data

This compound is identified as a hydroxyfurazan analog of A77 1726.[6][7] Its primary mechanism of action is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).

Data Presentation

The following table summarizes the available quantitative data for this compound and its close structural analogs. This data is based on in vitro enzymatic assays.

| Compound | Description | Target | IC50 (μM) | Source |

| This compound (Compound 7a) | Hydroxyfurazan analog of A77 1726 | Rat Liver DHODH | 4.3 | [6][7] |

| Dhodh-IN-14 (Compound 7l) | Fluoro-substituted hydroxyfurazan analog of A77 1726 | Rat Liver DHODH | 0.49 | [8] |

| Dhodh-IN-15 (Compound 7b) | Unsubstituted biphenyl hydroxyfurazan analog of A77 1726 | Rat Liver DHODH | 11 | [9] |

| A77 1726 (Teriflunomide) | Active metabolite of Leflunomide | Human DHODH | 2.7 (Ki) | [10] |

Signaling Pathways

The inhibitory action of this compound on DHODH initiates a cascade of downstream effects that ultimately suppress the inflammatory processes in rheumatoid arthritis.

Inhibition of De Novo Pyrimidine Synthesis

The central signaling pathway affected by this compound is the de novo pyrimidine synthesis pathway. By blocking DHODH, the synthesis of orotate and subsequent pyrimidine nucleotides is halted.

Downstream Effects on Lymphocyte Activation and Inflammation

The depletion of pyrimidines has profound effects on activated T and B lymphocytes, which are highly dependent on the de novo pathway for their proliferation. This leads to a reduction in the adaptive immune response that drives RA.

Experimental Protocols

The following are representative protocols for the evaluation of DHODH inhibitors like this compound for rheumatoid arthritis research.

In Vitro DHODH Enzyme Inhibition Assay

This protocol is designed to determine the IC50 value of a test compound against DHODH.

Objective: To measure the concentration of this compound required to inhibit 50% of DHODH enzymatic activity.

Materials:

-

Recombinant human or rat DHODH enzyme

-

Dihydroorotate (DHO) - substrate

-

Decylubiquinone - electron acceptor

-

2,6-dichloroindophenol (DCIP) - colorimetric indicator

-

Assay buffer (e.g., Tris-HCl with detergent)

-

This compound and reference compounds (e.g., A77 1726)

-

96-well microplate and plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, DHODH enzyme, decylubiquinone, and DCIP to each well.

-

Add the serially diluted this compound or reference compound to the respective wells. Include wells with no inhibitor (100% activity control) and wells with no enzyme (background control).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

-

Initiate the reaction by adding the substrate, dihydroorotate.

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a plate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Normalize the data to the 100% activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Adjuvant-Induced Arthritis (AIA) Model in Rats

This protocol provides a framework for evaluating the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.[11][12]

Objective: To assess the ability of this compound to reduce the clinical and pathological signs of arthritis in a rat model.

Animals: Lewis rats (male or female, age-matched).

Materials:

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Positive control (e.g., Methotrexate or Leflunomide).

-

Calipers for paw measurement.

-

Micro-CT or X-ray for bone analysis.

-

Histology reagents.

Procedure:

-

Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of CFA at the base of the tail.

-

Grouping and Treatment: Randomly assign rats to different groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control). Start daily oral administration of the assigned treatment from the onset of clinical signs (typically around day 10) for a specified duration (e.g., 14-21 days).

-

Clinical Assessment: Monitor the animals daily for body weight changes and clinical signs of arthritis. Measure the paw volume or thickness of both hind paws every 2-3 days. Calculate a clinical arthritis score based on erythema and swelling of the joints.

-

Termination and Sample Collection: At the end of the study, euthanize the animals and collect hind paws for radiological and histological analysis. Collect blood for hematological and biochemical analysis.

-

Radiological and Histological Analysis: Assess bone erosion and joint damage using X-ray or micro-CT. Process the joints for histology and score for inflammation, pannus formation, cartilage destruction, and bone resorption.

-

Data Analysis: Compare the clinical scores, paw measurements, body weight changes, and radiological and histological scores between the treatment groups and the vehicle control group using appropriate statistical methods.

Conclusion

This compound, as a specific inhibitor of DHODH, represents a targeted immunomodulatory approach for the treatment of rheumatoid arthritis. The available in vitro data demonstrates its potential to inhibit the key enzyme in a pathway crucial for the pathogenic proliferation of lymphocytes. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this compound and related compounds. Future studies should focus on comprehensive in vivo evaluation in relevant animal models of RA, pharmacokinetic profiling, and detailed exploration of its effects on various immune cell subsets to fully elucidate its therapeutic potential.

References

- 1. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human dihydroorotate dehydrogenase inhibitors, a novel approach for the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | DHODH Inhibitor | DC Chemicals [dcchemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Profiling of dihydroorotate dehydrogenase, p38 and JAK inhibitors in the rat adjuvant-induced arthritis model: a translational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Profiling of dihydroorotate dehydrogenase, p38 and JAK inhibitors in the rat adjuvant-induced arthritis model: a translational study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dhodh-IN-13 in Immune Cell Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-13 is a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, and consequently, for the proliferation of rapidly dividing cells. Activated immune cells, such as T and B lymphocytes, exhibit a high demand for pyrimidines to support their clonal expansion upon antigen recognition. By targeting DHODH, this compound presents a potential mechanism for modulating immune responses, making it a compound of interest for autoimmune diseases and cancer immunotherapy. This technical guide provides an in-depth analysis of the function of DHODH inhibition by molecules like this compound in the context of immune cell proliferation, based on the current scientific understanding of this class of inhibitors.

Core Mechanism of Action: Inhibition of Pyrimidine Synthesis

This compound, like other DHODH inhibitors, exerts its primary effect by blocking the fourth enzymatic step in the de novo pyrimidine biosynthesis pathway. This step involves the conversion of dihydroorotate to orotate.[3][4][5] Inhibition of this crucial step leads to a depletion of the intracellular pyrimidine pool, which in turn restricts the synthesis of DNA and RNA.[3] Consequently, cells that are in a state of rapid proliferation, such as activated lymphocytes, are particularly sensitive to the effects of DHODH inhibition.[5] This targeted anti-proliferative effect forms the basis of the immunomodulatory and anti-cancer properties of DHODH inhibitors.

Quantitative Data on DHODH Inhibition

While specific quantitative data on the effect of this compound on various immune cell lines is not extensively available in the public domain, the inhibitory concentration for its target enzyme has been determined.

| Compound | Target | IC50 | Source |

| This compound | Rat Liver DHODH | 4.3 µM | [1] |

This table will be updated as more specific data regarding this compound's impact on immune cell proliferation becomes available. For comparison, other well-known DHODH inhibitors have demonstrated potent anti-proliferative effects on immune cells.

Signaling Pathways and Cellular Consequences

The inhibition of DHODH by compounds such as this compound initiates a cascade of cellular events, primarily stemming from pyrimidine starvation.

Figure 1: DHODH Inhibition Signaling Pathway. This diagram illustrates how this compound blocks the DHODH enzyme, leading to the depletion of pyrimidines and subsequent inhibition of immune cell proliferation.

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following represents a generalizable methodology for assessing the impact of a DHODH inhibitor on immune cell proliferation.

1. T-Cell Proliferation Assay (CFSE-based)

-

Objective: To quantify the inhibition of T-cell proliferation by a DHODH inhibitor.

-

Methodology:

-

Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).

-

Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE). CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

-

Activate the T-cells using anti-CD3 and anti-CD28 antibodies to stimulate proliferation.

-

Culture the activated T-cells in the presence of varying concentrations of the DHODH inhibitor (e.g., this compound) or a vehicle control.

-

After a set incubation period (e.g., 72-96 hours), analyze the CFSE fluorescence of the cells by flow cytometry.

-

The reduction in CFSE fluorescence intensity indicates cell division. Quantify the percentage of proliferating cells and the proliferation index in treated versus control groups.

-

Figure 2: Experimental Workflow for T-Cell Proliferation Assay. A generalized workflow for assessing the anti-proliferative effects of a DHODH inhibitor on T-cells.

2. Cytokine Production Analysis

-

Objective: To measure the effect of DHODH inhibition on the production of key inflammatory cytokines by activated T-cells.

-

Methodology:

-

Following the T-cell proliferation assay protocol, collect the cell culture supernatants at the end of the incubation period.

-

Use an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array to quantify the concentration of cytokines such as Interferon-gamma (IFNγ) and Tumor Necrosis Factor-alpha (TNFα).[6]

-

Compare the cytokine levels in the supernatants of inhibitor-treated cells to those of the vehicle control.

-

Implications for Drug Development

The ability of DHODH inhibitors like this compound to curtail the proliferation of activated lymphocytes underpins their therapeutic potential.

-

Autoimmune Diseases: In conditions such as rheumatoid arthritis and multiple sclerosis, the pathological process is driven by the hyper-proliferation of autoreactive lymphocytes.[5] By suppressing this proliferation, DHODH inhibitors can dampen the autoimmune response.

-